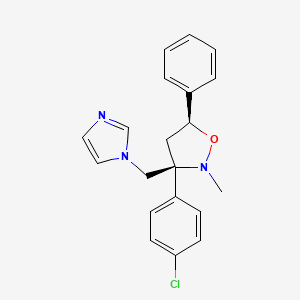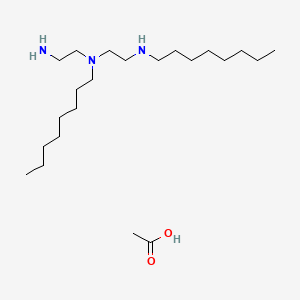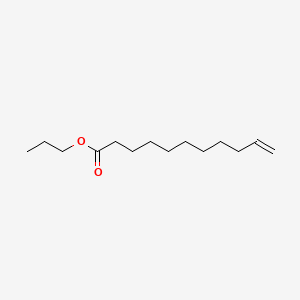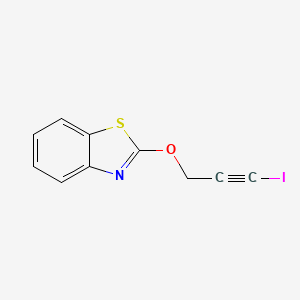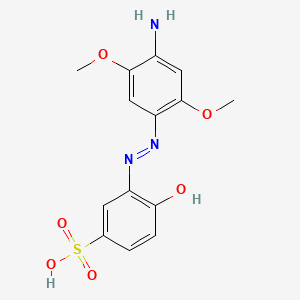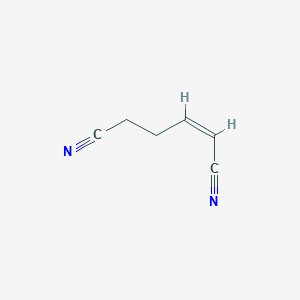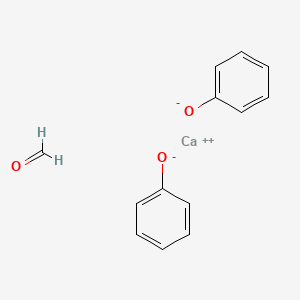![molecular formula C22H43N3O B12673324 N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide CAS No. 93893-33-5](/img/structure/B12673324.png)
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-Aminoéthyl)amino]éthyl]octadéca-9,12-dién-1-amide est un composé organique complexe de formule moléculaire C26H52N4O3. Ce composé est connu pour sa structure unique, qui comprend une longue chaîne hydrocarbonée avec deux doubles liaisons et un groupe amide lié à une chaîne de polyamine. Il est utilisé dans divers domaines de la recherche scientifique en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de N-[2-[(2-Aminoéthyl)amino]éthyl]octadéca-9,12-dién-1-amide implique généralement la réaction de l'acide octadéca-9,12-diénoïque avec une polyamine telle que la diéthylènetriamine. La réaction est réalisée dans des conditions contrôlées, souvent en présence d'un agent de couplage comme la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. Le mélange réactionnel est généralement agité à température ambiante pendant plusieurs heures pour assurer une réaction complète.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des méthodes plus efficaces et évolutives. Une approche courante est l'utilisation de réacteurs à écoulement continu, qui permettent un meilleur contrôle des conditions de réaction et des rendements plus élevés. Les matières premières sont alimentées en continu dans le réacteur, et le produit est collecté à la fin du processus. Cette méthode réduit le temps de réaction et améliore l'efficacité globale du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[2-[(2-Aminoéthyl)amino]éthyl]octadéca-9,12-dién-1-amide peut subir différents types de réactions chimiques, notamment :
Oxydation : Les doubles liaisons dans la chaîne hydrocarbonée peuvent être oxydées pour former des époxydes ou des diols.
Réduction : Le groupe amide peut être réduit en amine dans des conditions spécifiques.
Substitution : Les groupes amino peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le tétroxyde d'osmium (OsO4).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des réactions de substitution.
Principaux produits formés
Oxydation : Époxydes ou diols.
Réduction : Amines primaires ou secondaires.
Substitution : Différents amides ou amines substitués.
Applications de recherche scientifique
N-[2-[(2-Aminoéthyl)amino]éthyl]octadéca-9,12-dién-1-amide a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme brique élémentaire pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans la signalisation cellulaire et les interactions membranaires.
Médecine : Étudié pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans la production de tensioactifs et d'émulsifiants en raison de sa nature amphiphile.
Mécanisme d'action
Le mécanisme d'action de N-[2-[(2-Aminoéthyl)amino]éthyl]octadéca-9,12-dién-1-amide implique son interaction avec diverses cibles moléculaires. Le composé peut s'insérer dans les bicouches lipidiques en raison de sa queue hydrophobe, affectant la fluidité et la perméabilité de la membrane. La chaîne de polyamine peut interagir avec des molécules chargées négativement, telles que les acides nucléiques et les protéines, influençant leur fonction et leur stabilité. Ces interactions peuvent moduler diverses voies cellulaires, conduisant aux effets biologiques observés.
Applications De Recherche Scientifique
N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N-[2-[(2-Aminoethyl)amino]ethyl]octadeca-9,12-dien-1-amide involves its interaction with various molecular targets. The compound can insert itself into lipid bilayers due to its hydrophobic tail, affecting membrane fluidity and permeability. The polyamine chain can interact with negatively charged molecules, such as nucleic acids and proteins, influencing their function and stability. These interactions can modulate various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[2-[(2-Aminoéthyl)amino]éthyl]octadéca-9,12-diénamide monoacétate
- N,N-bis(2-aminoéthyl)éthylènediamine
- N-(2-aminoéthyl)maléimide chlorhydrate
Unicité
N-[2-[(2-Aminoéthyl)amino]éthyl]octadéca-9,12-dién-1-amide est unique en raison de sa combinaison spécifique d'une longue chaîne hydrocarbonée avec des doubles liaisons et une chaîne de polyamine. Cette structure confère des propriétés chimiques et physiques uniques, ce qui la rend appropriée pour un large éventail d'applications que les composés similaires peuvent ne pas être en mesure d'atteindre.
Propriétés
Numéro CAS |
93893-33-5 |
|---|---|
Formule moléculaire |
C22H43N3O |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
(9E,12E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26)/b7-6+,10-9+ |
Clé InChI |
YEPGQAAGPHDRPO-AVQMFFATSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


